1-Triethylsilyloxyoctane
Description
1-Triethylsilyloxyoctane is an organosilicon compound featuring a triethylsilyl (TES) group (-Si(C₂H₅)₃) attached via an oxygen atom to the terminal carbon of an octane chain. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and thermal stability compared to non-silylated analogs. Silyl ethers like this are often employed as protective groups in organic synthesis, intermediates for surface modification, or precursors for silicone-based materials.
Properties
CAS No. |
17957-36-7 |
|---|---|
Molecular Formula |
C14H32OSi |
Molecular Weight |
244.49 g/mol |
IUPAC Name |
triethyl(octoxy)silane |
InChI |
InChI=1S/C14H32OSi/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-14H2,1-4H3 |
InChI Key |
IJXDEDZSOMNZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
1-Triethylsilyloxyoctane can be synthesized through various methods. One common synthetic route involves the reaction of octanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:
Octanol+Triethylchlorosilane→this compound+Hydrochloric Acid
Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-Triethylsilyloxyoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can act as a hydride donor in reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction with lithium aluminum hydride produces silanes .
Scientific Research Applications
1-Triethylsilyloxyoctane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1-Triethylsilyloxyoctane involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity of silicon for oxygen, which makes the compound resistant to hydrolysis and oxidation under mild conditions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a protecting group by temporarily masking reactive hydroxyl groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Silyl Groups
a. Trimethylsilyl (TMS) Ethers
- Example : 1-(Trimethylsiloxy)-1,3-butadiene (CAS 6651-43-0)
- The smaller trimethylsilyl group reduces steric hindrance compared to triethylsilyl, increasing reactivity in nucleophilic substitutions.
- Lower thermal stability due to weaker Si-O bonds in TMS ethers compared to TES analogs (inferred from general organosilicon chemistry).
b. Triethoxysilyl Ethers
- Example : Methyltriethoxysilane (CAS 2031-67-6)
- Ethoxy groups (-OCH₂CH₃) enhance hydrolytic stability, making triethoxysilyl derivatives more suitable for sol-gel processes and surface coatings.
- Bulkier substituents reduce volatility; methyltriethoxysilane has a higher boiling point (~143°C) compared to TES-octane derivatives (estimated lower volatility due to longer alkyl chain).
Fluorinated Silanes
- Example : 1H,1H,2H,2H-全氟辛基三甲氧基硅烷 (CAS 85857-16-5)
- Molecular Formula : C₁₁H₁₃F₁₃O₃Si
- Key Differences :
- Fluorinated chains impart extreme hydrophobicity and oleophobicity, making this compound superior for water-repellent coatings compared to non-fluorinated 1-triethylsilyloxyoctane .
- Higher chemical inertness due to C-F bonds, but increased environmental persistence concerns.
Aromatic Silyl Ethers
- Example : 1-Phenyl-1-trimethylsilyloxyethylene (CAS 31469-15-5)
- The phenyl group increases conjugation stability, making such compounds useful in enolate chemistry and polymer precursors.
- Reduced solubility in aliphatic solvents compared to aliphatic silyl ethers like this compound.
Data Table: Comparative Properties of Selected Silyl Ethers
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